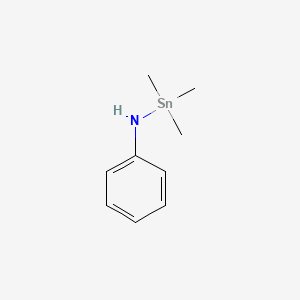
1,1,1-Trimethyl-N-phenylstannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-phenylstannanamine: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-phenylstannanamine can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
1,1,1-Trimethyl-N-phenylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-phenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
類似化合物との比較
Similar Compounds
- 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine
- 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Uniqueness
1,1,1-Trimethyl-N-phenylstannanamine is unique due to its specific combination of a tin atom with a phenyl group and three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1075-50-9 |
|---|---|
分子式 |
C9H15NSn |
分子量 |
255.93 g/mol |
IUPAC名 |
N-trimethylstannylaniline |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q-1;;;;+1 |
InChIキー |
VYIVYBGFIOEWFK-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


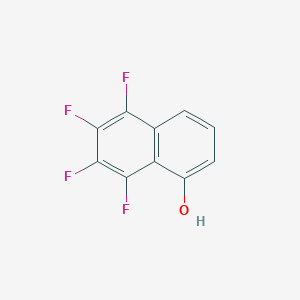
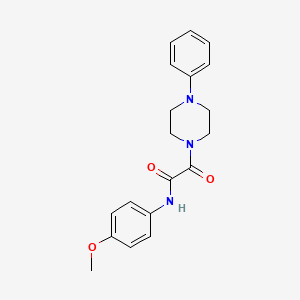

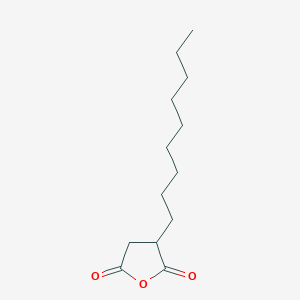
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
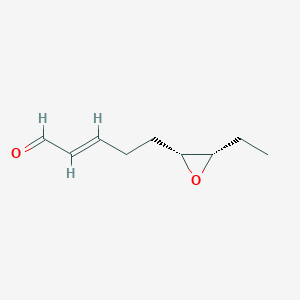

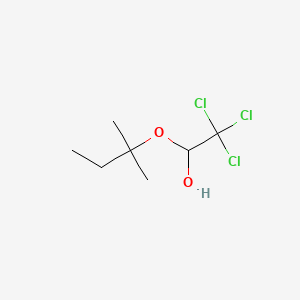
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
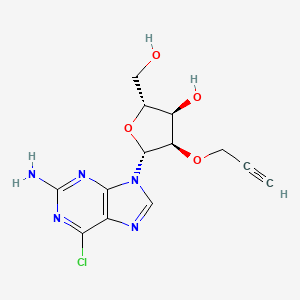
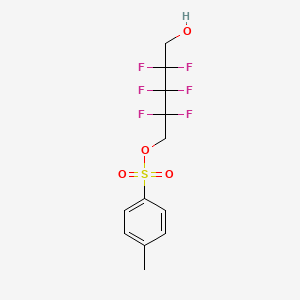
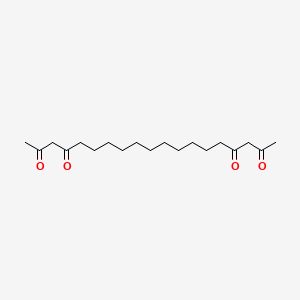
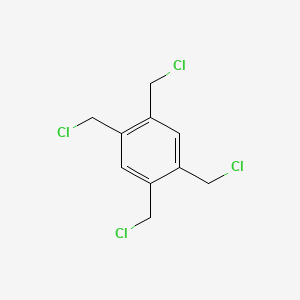
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
